molecular formula C15H31N3O5 B1220083 1-D-2-D-Fortimicin B CAS No. 81166-14-5

1-D-2-D-Fortimicin B

Katalognummer: B1220083
CAS-Nummer: 81166-14-5
Molekulargewicht: 333.42 g/mol
InChI-Schlüssel: OXRVFGIFRDORPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-D-2-D-Fortimicin B is a structural analog belonging to the Fortimicin family, a distinct class of aminoglycoside antibiotics characterized by a fortamine moiety instead of the more common 2-deoxystreptamine found in antibiotics like gentamicin or kanamycin . Like other fortimicins, it is a natural product isolated from bacteria of the genus Micromonospora . This compound is of significant research value for studying the mechanisms of antibiotic action and resistance, particularly due to its unique bicyclic structure. Fortimicin antibiotics exert a bactericidal effect by specifically targeting the bacterial protein synthesis machinery . They bind to the 30S ribosomal subunit, which can lead to the inhibition of ribosomal translocation and a stimulation of protein polymerization in assays programmed with natural mRNA, as specifically demonstrated for Fortimicin B . This mechanism distinguishes it from other aminoglycosides that typically induce mRNA misreading. Research into 1-D-2-D-Fortimicin B provides critical insights for combinatorial biosynthesis approaches, which aim to develop novel aminoglycoside derivatives capable of overcoming widespread bacterial resistance mechanisms . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

81166-14-5

Molekularformel

C15H31N3O5

Molekulargewicht

333.42 g/mol

IUPAC-Name

2-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-5-methoxy-3-(methylamino)cyclohexane-1,4-diol

InChI

InChI=1S/C15H31N3O5/c1-7(16)10-5-4-8(17)15(22-10)23-14-9(19)6-11(21-3)13(20)12(14)18-2/h7-15,18-20H,4-6,16-17H2,1-3H3

InChI-Schlüssel

OXRVFGIFRDORPX-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2NC)O)OC)O)N)N

Kanonische SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2NC)O)OC)O)N)N

Synonyme

1-D-2-D-fortimicin B
1-deamino-2-deoxyfortimicin B

Herkunft des Produkts

United States

Discovery, Isolation, and Natural Biosources of Fortimicin B

Isolation from Micromonospora Species

The primary natural source identified for Fortimicin (B10828623) B and its related congeners is the genus Micromonospora. These soil-dwelling actinomycetes have proven to be prolific producers of diverse secondary metabolites, including potent antibiotics.

Screening Methodologies for Novel Aminoglycoside Producers

The identification of Micromonospora species as producers of Fortimicin B involved traditional microbiological screening techniques. This typically entails isolating microorganisms from environmental samples, such as soil, and cultivating them on various media to detect the production of biologically active compounds. Early methods often relied on agar (B569324) diffusion assays or broth dilution assays to identify strains exhibiting antimicrobial activity against target bacteria acs.orgeuropa.eu. More advanced techniques now also involve genomic screening for genes associated with antibiotic biosynthesis pathways, such as those encoding aminotransferases, which are crucial for aminoglycoside synthesis tandfonline.com. The discovery of Fortimicin B itself was a result of culturing and testing isolates from soil samples acs.org.

Optimization of Fermentation Processes for Fortimicin B Production

Maximizing the yield of Fortimicin B from Micromonospora cultures necessitates the optimization of fermentation conditions and media composition. Studies have employed statistical design methodologies, such as Response Surface Methodology (RSM) and D-optimal design (DOD), to systematically identify optimal parameters. Key factors that have been optimized include:

Initial pH: Values around 6.38 to 7.0 have been found to be beneficial researchgate.netnih.gov.

Incubation Temperature: Temperatures around 28°C to 30°C are often optimal researchgate.netnih.gov.

Agitation Speed: Speeds ranging from 200 rpm to 300 rpm have been reported to enhance production researchgate.netnih.gov.

Incubation Time: Fermentation durations of approximately 6 to 10 days are common researchgate.netnih.gov.

Media Composition: The inclusion of carbon sources like soluble starch, nitrogen sources such as soybean meal, corn steep liquor, yeast extract, and casamino acid, along with mineral salts like K₂HPO₄, MgSO₄·7H₂O, KCl, and CaCO₃, are critical for robust growth and antibiotic production tandfonline.comgoogle.com.

Optimization efforts using these parameters have demonstrated significant increases in Fortimicin B production, sometimes by several orders of magnitude compared to unoptimized conditions researchgate.netnih.gov.

Chromatographic and Extraction Methodologies for Fortimicin B Isolation

Following fermentation, the isolation and purification of Fortimicin B from complex culture broths involve a series of extraction and chromatographic steps.

Extraction: Initial extraction typically involves adjusting the pH of the fermentation broth. Acidic conditions (pH ~2.5) are often employed, sometimes followed by filtration to remove cellular debris and microbial spores nih.govchembk.com. Cation-exchange solid-phase extraction (SPE) is a common cleanup step, utilizing resins like Amberlite CG-50 or IRC-50 in their ammonium (B1175870) form to adsorb the basic antibiotic compounds tandfonline.comgoogle.comnih.gov. Elution is then performed using aqueous ammonia (B1221849) solutions or other suitable eluents tandfonline.comgoogle.com.

Chromatography: Further purification employs various chromatographic techniques. Silica gel column chromatography is widely used, with solvent systems often comprising mixtures of chloroform, ethanol, aqueous ammonia, and acetone, or chloroform, isopropanol, and aqueous ammonia acs.orgtandfonline.com. Ion-exchange chromatography remains crucial for separating basic compounds. More advanced methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Ion Trap-Mass Spectrometry (ESI-Ion Trap-MS/MS), are employed for detailed profiling and separation of closely related fortimicin congeners, including epimeric mixtures, often utilizing specialized chiral columns nih.gov. Paper chromatography and carbon thin-layer chromatography were instrumental in the early characterization and differentiation of fortimicins google.comnih.gov.

Elucidation of the Molecular Architecture and Stereochemistry of Fortimicin B

Spectroscopic Analysis for Structural Determination

Spectroscopic methods have played a pivotal role in dissecting the complex structure of Fortimicin (B10828623) B, providing detailed insights into its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 and Proton Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, has been instrumental in assigning the various atoms within the Fortimicin B molecule and confirming their chemical environments. These studies have helped establish the connectivity of the fortamine ring and the 6-epi-purpurosamine B sugar, as well as the positions of the methyl groups and amino functionalities.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) has been vital for establishing the exact elemental composition of Fortimicin B, thereby confirming its molecular formula. Coupled with tandem mass spectrometry (MS/MS), fragmentation patterns provide further structural evidence by revealing characteristic cleavages within the molecule, such as the glycosidic bond and bonds within the fortamine ring and sugar moiety nih.govnih.govresearchgate.net.

While specific HRMS data for Fortimicin B itself are not detailed in the provided snippets, related studies on fortimicin congeners have reported molecular weights and proposed elemental compositions. For example, a related compound, Fortimicin KF, was reported to have a molecular weight of 332 with a molecular formula of C₁₄H₂₈N₄O₅ google.com. These techniques collectively confirm the molecular weight and elemental makeup of the antibiotic.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules, including their absolute configuration. Studies on Fortimicin B and its components have utilized this technique to confirm its structural assignments and understand its conformational behavior.

Crystallization Strategies for Fortimicin B

The successful determination of a molecule's structure by X-ray crystallography relies on obtaining suitable single crystals. While specific details on crystallizing Fortimicin B itself are not extensively detailed in the provided snippets, studies have reported X-ray analyses of related compounds or fragments. For instance, fortamine, a hydrolysis product of Fortimicin B, has been crystallized from methanol (B129727) oup.comoup.com. The confirmation of Fortimicin B's structure by X-ray analysis on a crystal of its free base has also been noted acs.orgacs.org. These studies imply that appropriate crystallization conditions, likely involving suitable solvents and purification of the compound, were established to yield diffraction-quality crystals.

Conformational Analysis of the Fortamine Moiety and Sugar Residues

X-ray crystallographic data have provided critical insights into the conformational preferences of Fortimicin B's constituent parts. The fortamine ring, a 1,4-diaminocyclitol, has been observed to adopt a chair conformation oup.comoup.com. However, in the intact Fortimicin B molecule, the presence of the glycosidic linkage and potential intramolecular hydrogen bonds can induce distortions from an ideal chair conformation oup.comoup.comnih.gov.

For example, studies on fortamine itself, isolated from Fortimicin B, revealed its ring conformation to be closer to an ideal chair form compared to the fortamine moiety within Fortimicin B oup.comoup.com. This suggests that the glycosidic linkage and an intramolecular hydrogen bond (between O(5)-H and N(2′)) in Fortimicin B contribute to a distortion of the fortamine ring oup.com. These conformational details are significant for understanding the molecule's flexibility and how it interacts with ribosomal targets in bacteria. The relative orientation of the fortamine and sugar rings around the glycosidic linkage has also been investigated using NMR data, such as Nuclear Overhauser Effect (NOE) experiments, to complement crystallographic findings nih.gov.

Biosynthetic Pathways and Metabolic Engineering of Fortimicin B

Identification and Characterization of the Fortimicin (B10828623) Biosynthetic Gene Cluster (fms Genes)

The biosynthesis of fortimicin is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This cluster, designated as the 'fms' (fortimicin synthesis) cluster, is located on the chromosome of Micromonospora olivoasterospora. nih.govnih.gov Early research successfully cloned several biosynthetic genes for fortimicin A, revealing that at least four of these genes were clustered together. nih.gov The complete sequencing and annotation of the fortimicin BGC have allowed for the putative assignment of functions to the open reading frames (ORFs) based on homology to genes in other aminoglycoside pathways, such as those for gentamicin (B1671437) and kanamycin (B1662678). nih.gov

Comparative analysis of the fortimicin gene cluster with other aminoglycoside BGCs has revealed conserved genes responsible for the synthesis of the aminocyclitol core and the sugar moiety, as well as unique genes that encode the specific tailoring enzymes that define the fortimicin structure. nih.govresearchgate.net The organization of these genes provides a roadmap for understanding the step-by-step assembly of the molecule and offers targets for genetic manipulation.

Table 1: Selected Genes in the Fortimicin Biosynthetic Gene Cluster and Their Putative Functions This table is a representative summary based on homologous gene functions in related pathways and specific studies.

Gene Putative Function Role in Biosynthesis
fms1 (homologue) 2-deoxy-scyllo-inosose synthase First committed step in aminocyclitol ring formation from glucose-6-phosphate
fms2 (homologue) L-glutamine:aminocyclitol aminotransferase Amination of the inosose intermediate
fms8 (homologue) Glycosyltransferase Coupling of fortamine and purpurosamine moieties
forK Methyltransferase C-6' methylation of the purpurosamine moiety

Enzymatic Steps and Intermediates in Fortimicin B Biosynthesis

The assembly of Fortimicin B is a multi-step enzymatic process that begins with the formation of the two core building blocks, the aminocyclitol (fortamine) and the aminosugar (6-epi-purpurosamine B), followed by their coupling and subsequent modifications.

The biosynthesis of the fortamine unit, a unique 1,4-diaminocyclitol, initiates from central carbohydrate metabolism. The primary precursor is believed to be glucose-6-phosphate, which is cyclized by an enzyme homologous to myo-inositol-1-phosphate synthase to form a myo-inositol derivative. nih.govnih.govresearchgate.net Inositol (B14025) and its isomers are crucial starting materials for the synthesis of various natural products. indianchemicalsociety.com A series of subsequent enzymatic reactions, including oxidation, transamination, and epimerization, convert the inositol intermediate into the fully functionalized fortamine core. These steps involve aminotransferases that install the two amino groups characteristic of the fortamine moiety.

A pivotal step in the biosynthesis is the formation of the α-glycosidic bond that links the fortamine core to the 6-epi-purpurosamine B sugar moiety. researchgate.net This reaction is catalyzed by a specific glycosyltransferase encoded within the fms gene cluster. nih.gov These enzymes utilize a nucleotide-activated form of the aminosugar as a donor substrate and the fortamine aglycone as the acceptor. The stereoselective construction of this linkage is critical for the biological activity of the final molecule. researcher.liferesearchgate.net The gold(I)-catalyzed glycosylation used in the total chemical synthesis of fortimicin B highlights the chemical challenge that the biosynthetic enzyme efficiently overcomes. researchgate.net

Following the glycosylation event, the resulting intermediate, Fortimicin B, undergoes a series of tailoring reactions to produce other compounds in the fortimicin family, most notably Fortimicin A. While Fortimicin B is a fully formed molecule, it is also a substrate for further modification. One key modification is the glycylation at the N-4 position, which converts Fortimicin B into Fortimicin A.

Research into specific genes within the cluster has begun to elucidate the functions of these tailoring enzymes. For example, gene knockout studies have implicated the forK gene product as being responsible for the C-6' methylation of the purpurosamine sugar. globethesis.com Similarly, the forO gene has been identified as encoding the methyltransferase for C-3 oxygen methylation. globethesis.com Dehydroxylation reactions, common in other aminoglycoside pathways like gentamicin, are also catalyzed by enzymes encoded within the respective BGCs. researchgate.netglobethesis.com

Genetic Manipulation of Micromonospora olivoasterospora for Enhanced Production

Improving the production titer of fortimicin is a significant goal for industrial fermentation. Genetic engineering of M. olivoasterospora offers a powerful strategy to achieve this. The development of an efficient gene-cloning system for this organism was a critical first step, enabling the introduction and expression of genes. nih.gov

Strategies for enhancing production include the overexpression of positive regulatory genes that control the expression of the entire fms cluster or the amplification of rate-limiting biosynthetic genes. Another approach involves deleting or downregulating genes in competing metabolic pathways to channel more precursors towards fortimicin biosynthesis. nih.govnih.gov Lessons from enhancing gentamicin production in Micromonospora echinospora through mutagenesis and selection can also be applied to M. olivoasterospora. daneshyari.com

Precursor-Directed Biosynthesis and Mutasynthesis for Novel Fortimicin B Analogues

Beyond enhancing yield, metabolic engineering can be used to generate novel fortimicin analogues with potentially improved properties. Precursor-directed biosynthesis and mutasynthesis are powerful techniques for achieving this diversification. acs.org

Mutasynthesis, or mutational biosynthesis, involves creating a mutant strain of M. olivoasterospora that is genetically blocked in the synthesis of a key precursor, such as the fortamine aglycone. nih.gov This mutant is then fed synthetic analogues of the blocked precursor. If the downstream biosynthetic enzymes are sufficiently flexible, they can accept the unnatural precursor and incorporate it into the final structure, resulting in the production of a novel fortimicin derivative. nih.gov This approach has been successfully applied to other aminoglycoside antibiotics, demonstrating its potential for creating a wide array of new structures based on the Fortimicin B scaffold. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
1-D-2-D-Fortimicin B
Fortimicin A
Fortimicin C
Fortimicin D
Fortimicin KE
6-epi-purpurosamine B
Gentamicin
Glucose-6-phosphate
Kanamycin
myo-Inositol
myo-Inositol-1-phosphate
Neomycin
Ribostamycin
Scyllo-Inosamine
Sisomicin
Sporaricin A
Sporaricin B

Chemical Synthesis and Semisynthetic Derivatization of Fortimicin B

Semisynthetic Modifications of the Fortimicin (B10828623) B Scaffold

Preparation of 2-Substituted and 3-O-Demethylated Fortimicin B Analogues

Significant research has been dedicated to modifying the Fortimicin B structure to generate analogues with altered or enhanced properties. Two key areas of modification include the introduction of substituents at the 2-position of the molecule and the removal of the methyl group at the 3-O position.

3-O-Demethylation

The synthesis of 3-O-demethylfortimicin B has been achieved through direct chemical treatment of Fortimicin B. A notable method involves the reaction of Fortimicin B with lithium in ethylamine (B1201723), which effectively cleaves the methyl ether at the 3-O position nih.govnih.govontosight.ai. This 3-O-demethylated derivative serves as a crucial intermediate for further modifications. For instance, 3-O-demethylfortimicin B has been further derivatized through N-acylation at the 4-position, yielding compounds such as 4-N-sarcosyl-3-O-demethylfortimicin B and 4-N-beta-alanyl-3-O-demethylfortimicin B nih.gov. These modifications have been explored for their potential to improve antibacterial activity compared to their parent Fortimicin B counterparts nih.govnih.gov.

2-Substitution and Related Modifications

Modifications at the 2-position of Fortimicin B have been approached through various synthetic routes. One strategy involves the preparation of key intermediates such as 2-O-methanesulfonylfortimicin B. This intermediate can undergo nucleophilic displacement reactions, allowing for the introduction of various substituents at the 2-position jst.go.jplookchem.comnih.gov. Furthermore, ring-opening reactions of related epimino derivatives have also been employed to access 2-substituted analogues jst.go.jplookchem.com. Research has also focused on the synthesis of 2-deoxyfortimicins and related structures, such as 1-deamino-2-deoxy-2-epi-amino-fortimicins, utilizing intermediates like 2-O-methanesulfonylfortimicin B nih.gov. These synthetic pathways highlight the versatility of Fortimicin B as a scaffold for generating diverse chemical entities.

Table 1: Selected 3-O-Demethylated and 2-Substituted Fortimicin B Analogues and Preparative Strategies

Analogue/DerivativeKey Synthetic Step(s)Reference(s)
3-O-demethylfortimicin BTreatment of Fortimicin B with lithium in ethylamine nih.govnih.govontosight.ai
4-N-sarcosyl-3-O-demethylfortimicin BN-acylation of 3-O-demethylfortimicin B nih.gov
4-N-beta-alanyl-3-O-demethylfortimicin BN-acylation of 3-O-demethylfortimicin B nih.gov
2-deoxyfortimicin BSynthesis via 2-O-methanesulfonylfortimicin B intermediate, followed by reduction nih.gov
1-deamino-2-deoxy-2-epi-amino-fortimicin BSynthesis via 2-O-methanesulfonylfortimicin B intermediate, followed by reduction and epimerization/deamination nih.gov

Synthetic Routes to Stereoisomeric Fortimicin B Analogues, including 1-D-2-D-Fortimicin B

The precise control of stereochemistry is paramount in the synthesis of complex molecules like Fortimicin B and its analogues, as stereoisomers can exhibit significantly different biological activities. Research has explored various strategies for the asymmetric total synthesis of Fortimicin B and the preparation of specific stereoisomers and epimers.

Asymmetric Synthesis and Stereoisomer Preparation

The total synthesis of Fortimicin B has been achieved through multi-step routes that incorporate stereoselective reactions to construct its complex pseudodisaccharide scaffold. These syntheses often involve the preparation of key fragments, such as the fortamine and the 6-epi-purpurosamine B moieties, with controlled stereochemistry researchgate.netnih.govresearchgate.net. For instance, enantioselective Diels-Alder reactions and C-C bond couplings have been employed for fragment synthesis, followed by stereoselective glycosylation to assemble the final molecule researchgate.netnih.govresearchgate.net.

Studies have reported the synthesis of various stereoisomers and epimers of Fortimicin B. These include the preparation of 1-epi-fortimicins A and B, as well as diastereomeric epoxides that can lead to 1-deamino-2-deoxyfortimicins A and B, and 1,2-di-epi-fortimicins A and B jst.go.jp. The term "1-D-2-D-Fortimicin B" likely refers to a specific stereochemical configuration at positions 1 and 2 of the molecule or its constituent rings. The synthetic methodologies described, which allow for precise control over stereochemistry during fragment synthesis and glycosidic bond formation, are essential for accessing such defined stereoisomers. While direct literature using the precise "1-D-2-D" nomenclature was not found, the general synthetic strategies for creating epimers and controlling stereochemistry are well-established and enable the synthesis of specific isomers like the one implied.

Table 2: Synthesized Stereoisomeric Fortimicin B Analogues

Stereoisomeric Analogue/DerivativeKey Synthetic Strategy/IntermediateReference(s)
Fortimicin B (asymmetric total synthesis)Enantioselective Diels-Alder, Cr(II)/Co(I)-mediated coupling, Gold(I)-catalyzed glycosylation researchgate.netnih.govresearchgate.net
1-epi-fortimicin ASynthesis of epimeric analogues jst.go.jp
1-epi-fortimicin BSynthesis of epimeric analogues jst.go.jp
2-epi-fortimicin ASynthesis of epimeric analogues; intramolecular base-catalyzed 2-O-acylation of 2-epi-fortimicin B derivatives jst.go.jp
2-epi-fortimicin BSynthesis of epimeric analogues jst.go.jp
1,2-di-epi-fortimicin ASynthesis of diastereomeric epoxides and subsequent transformations jst.go.jp
1,2-di-epi-fortimicin BSynthesis of diastereomeric epoxides and subsequent transformations jst.go.jp
1-deamino-2-deoxy-2-epi-amino-fortimicin ASynthesis via 2-O-methanesulfonylfortimicin B intermediate, followed by reduction and epimerization/deamination nih.gov
1-deamino-2-deoxy-2-epi-amino-fortimicin BSynthesis via 2-O-methanesulfonylfortimicin B intermediate, followed by reduction and epimerization/deamination nih.gov
Fortamine fragment (in total synthesis)Enantioselective Cu(II)-catalyzed inverse-electron-demand Diels-Alder reaction researchgate.netnih.govresearchgate.net
6-epi-purpurosamine B fragment (in total synthesis)Cr(II)/Co(I)-mediated C–C bond coupling researchgate.netnih.govresearchgate.net

Compound List

Molecular Mechanisms of Action of Fortimicin B and Its Analogues

Interaction with Prokaryotic Ribosomal Components

Fortimicin (B10828623) B's primary target is the 30S ribosomal subunit, a key component in the initiation and decoding phases of protein synthesis. frontiersin.orgnih.gov Its binding to this subunit triggers a series of conformational changes that interfere with critical ribosomal functions.

Binding to the 16S Ribosomal RNA within the 30S Subunit

At the heart of Fortimicin B's mechanism is its interaction with the 16S ribosomal RNA (rRNA), a major structural and functional component of the 30S subunit. asm.orgasm.org Like other aminoglycosides, Fortimicin B binds to the A-site of the 16S rRNA. asm.orgpsu.edu This binding site is a highly conserved region crucial for the accurate decoding of the messenger RNA (mRNA) codon by the corresponding aminoacyl-tRNA (aa-tRNA). asm.orgembopress.org The binding of Fortimicin B to this site is thought to mimic the conformational state induced by a correct codon-anticodon pairing, thereby locking the ribosome in a state that is prone to errors. psu.edu

Alteration of Ribosomal Decoding and Protein Synthesis Fidelity

The binding of Fortimicin B to the A-site of the 16S rRNA has profound consequences for the accuracy of protein synthesis. However, in contrast to its analog Fortimicin A, Fortimicin B does not appear to induce misreading of the genetic code. researchgate.net Studies have shown that while Fortimicin A causes the incorporation of incorrect amino acids (mistranslation), Fortimicin B has no such effect. researchgate.net This suggests a more subtle, yet still impactful, alteration of ribosomal function.

Impact on Ribosomal Translocation and Ribosome Subunit Dissociation

Both Fortimicin A and Fortimicin B have been shown to inhibit the dissociation of 70S ribosomes into their 30S and 50S subunits. researchgate.net This stabilization of the ribosome complex can interfere with the ribosome recycling phase, a critical step for the initiation of new rounds of protein synthesis. Furthermore, aminoglycosides are known to inhibit the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. nih.govasm.org While the specific impact of Fortimicin B on translocation requires further detailed investigation, its ability to stabilize the 70S ribosome suggests a potential role in hindering this dynamic process.

Comparative Analysis of Fortimicin B's Ribosomal Interactions versus Fortimicin A

The structural similarities and differences between Fortimicin B and Fortimicin A lead to distinct effects on ribosomal function. Fortimicin A is a derivative of Fortimicin B, differing by the addition of a glycyl-amino group. psu.edu This seemingly minor modification has significant consequences for their respective mechanisms of action.

Differential Effects on mRNA-Programmed Protein Polymerization

A key distinction between the two analogues lies in their effect on protein polymerization directed by different mRNA templates. In in vitro assays using a synthetic polyuridylic acid (poly(U)) template, Fortimicin A inhibits the polymerization of phenylalanine. researchgate.net In stark contrast, Fortimicin B has no effect on this process. researchgate.net However, when a natural mRNA template is used, the roles are reversed. Fortimicin A shows only weak inhibition of protein polymerization, whereas Fortimicin B strongly stimulates it. researchgate.net This suggests that the nature of the mRNA template significantly influences the activity of these antibiotics.

Influence on Mistranslation Induction

As previously mentioned, a significant difference between the two compounds is their capacity to induce mistranslation. Fortimicin A is a potent inducer of misreading, causing the incorporation of incorrect amino acids during protein synthesis. researchgate.net Conversely, Fortimicin B does not cause misreading. researchgate.net This lack of misreading activity is a defining characteristic of Fortimicin B's interaction with the ribosome.

Table 1: Comparative Effects of Fortimicin A and Fortimicin B on Ribosomal Functions

Feature Fortimicin A Fortimicin B
Binding Site 16S rRNA A-site 16S rRNA A-site
Poly(U)-directed Polymerization Inhibits No effect
Natural mRNA-directed Polymerization Weak inhibition Strong stimulation
Mistranslation Induction Induces misreading No effect
70S Ribosome Dissociation Inhibits Inhibits

Cellular Uptake Mechanisms in Bacterial Cells

Energy-Dependent Transport Systems

The translocation of Fortimicin B across the bacterial cytoplasmic membrane is an active process that requires metabolic energy. ijrpr.com This uptake is classically described in phases.

The initial passage across the outer membrane of Gram-negative bacteria is a "self-promoted uptake" process. nih.govijrpr.com Positively charged aminoglycoside molecules, such as Fortimicin B, interact with and displace divalent cations like Mg2+ that stabilize the lipopolysaccharide (LPS) molecules of the outer membrane. nih.govijrpr.com This displacement disrupts the integrity of the outer membrane, creating transient pores that allow the antibiotic to access the periplasmic space. nih.gov

Subsequent transport across the inner, cytoplasmic membrane occurs in distinct energy-dependent phases:

Energy-Dependent Phase I (EDP-I): This is the initial, slow, and rate-limiting transport of a small number of Fortimicin B molecules into the cytoplasm. nih.govconicet.gov.arresearchgate.net This phase is directly linked to the bacterial electron transport chain and requires a functional proton motive force. ijrpr.comconicet.gov.ar Consequently, conditions that inhibit electron transport, such as anaerobiosis or low pH, will block this phase of uptake. ijrpr.comchemicalbook.com

Energy-Dependent Phase II (EDP-II): Once inside the cytoplasm, the few molecules from EDP-I bind to bacterial ribosomes. nih.govconicet.gov.ar This binding leads to errors in protein synthesis and the production of aberrant or mistranslated proteins. ijrpr.comconicet.gov.ar When these faulty proteins are inserted into the cytoplasmic membrane, they further compromise its integrity, leading to an accelerated and massive influx of the antibiotic into the cell. ijrpr.comconicet.gov.ar This autocatalytic cycle of uptake ultimately leads to a complete shutdown of cellular functions and cell death. conicet.gov.ar

Table 1: Phases of Fortimicin B Energy-Dependent Uptake

Phase Location Description Requirements
Self-Promoted Uptake Outer Membrane (Gram-negative bacteria) Displacement of Mg2+ bridges in the LPS layer, causing transient permeabilization. nih.govijrpr.com Initial electrostatic interaction.
Energy-Dependent Phase I (EDP-I) Cytoplasmic (Inner) Membrane Slow, rate-limiting transport of a small number of molecules into the cytoplasm. nih.govconicet.gov.ar Active electron transport chain; proton motive force. ijrpr.comconicet.gov.ar

| Energy-Dependent Phase II (EDP-II) | Cytoplasm & Cytoplasmic Membrane | Ribosomal binding, synthesis of aberrant proteins, membrane damage, and accelerated antibiotic influx. nih.govijrpr.comconicet.gov.ar | Initial entry of antibiotic via EDP-I; active protein synthesis. conicet.gov.ar |

Membrane Permeabilization Effects

The ability of Fortimicin B to permeabilize bacterial membranes is a key aspect of its mechanism of action and cellular uptake. This effect is not only a consequence of the later stages of uptake (EDP-II) but is also an initiating event at the outer membrane. nih.govconicet.gov.ar

Research has shown that Fortimicin B has a significant permeabilizing effect on the formidable outer membrane of bacteria such as Pseudomonas aeruginosa. nih.govresearchgate.net This action disrupts the primary barrier of the cell, which is crucial for its synergistic activity when combined with other antibiotics. By increasing membrane permeability, Fortimicin B facilitates the entry of other drugs that might otherwise be excluded, enhancing their access to intracellular targets. nih.govresearchgate.net This effect is a non-ribosomal action, meaning it is independent of the antibiotic's effect on protein synthesis. researchgate.netacs.org

The synergistic potential of Fortimicin B due to its membrane permeabilization has been demonstrated in studies with multidrug-resistant (MDR) P. aeruginosa. The combination of fortimicin with various β-lactam antibiotics resulted in a high degree of synergy. nih.govresearchgate.net

Table 2: Synergistic Effects of Fortimicin B Attributed to Membrane Permeabilization in MDR P. aeruginosa

Combination Antibiotic Class Synergy Rate
Meropenem (B701) β-lactam (Carbapenem) 71% nih.govresearchgate.net
Ceftazidime β-lactam (Cephalosporin) 59% nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Fortimicin B and Analogues

Influence of the Fortamine Aminocyclitol Moiety on Biological Activity

The fortamine moiety, a unique 1,4-diaminocyclitol, is a cornerstone of the biological activity of the fortimicin (B10828623) class of antibiotics. nih.gov Unlike the 2-deoxystreptamine (B1221613) ring found in many other clinically significant aminoglycosides, fortamine's structure, which includes both N- and O-methyl groups, is a key determinant of its interaction with the bacterial ribosome, the primary target of aminoglycosides. nih.govjst.go.jp

Role of the 6-epi-Purpurosamine B Sugar Residue in Activity

Fortimicin B is a pseudodisaccharide composed of the fortamine aminocyclitol linked to a 6-epi-purpurosamine B aminosugar. jst.go.jpoup.com This sugar residue is vital for the molecule's antibacterial profile. The amino groups at the 2'- and 6'-positions of the purpurosamine moiety are particularly important for activity.

Selective protection and modification of these amino groups have been a key strategy in SAR studies. nih.gov For instance, the preparation of 2'-N-acyl and 2'-N-alkyl derivatives has been explored to understand their impact on efficacy. jst.go.jp The stereochemistry and positioning of the functional groups on this sugar ring influence how the antibiotic is recognized by and binds to its ribosomal target. Any alteration that disrupts this crucial interaction can lead to a significant loss of antibacterial activity.

Impact of Specific Substitutions (e.g., 3-O-Demethylation, 4-N-Acylation, 2-Substitution)

Systematic modification of Fortimicin B at specific positions has yielded analogues with varied biological activities, providing a clearer picture of the SAR.

3-O-Demethylation: The removal of the methyl group from the 3-hydroxyl position on the fortamine moiety has proven to be a beneficial modification. Treatment of Fortimicin B with lithium in ethylamine (B1201723) yields 3-O-demethylfortimicin B. nih.govnih.gov This compound and its subsequent derivatives, such as 3-O-demethylfortimicin A, exhibit significantly higher antibacterial activities compared to their parent fortimicins. nih.gov Notably, 3-O-demethylfortimicin A shows increased activity against various strains of Pseudomonas aeruginosa. nih.gov

4-N-Acylation: The amino group at the 4-position of the fortamine ring is another critical site for modification. Fortimicin A differs from Fortimicin B by the presence of a glycyl amide at this position. jst.go.jpnih.gov Studies have shown that the antibacterial activity is greatly affected by the nature of the 4-N-substituent. nih.gov The introduction of hydrophilic groups is necessary to confer activity. nih.gov For example, 4-N-(2-Aminoethyl)-, 4-N-(4-amino-2-hydroxybutyl)-, and 4-N-(2-hydroxy-4-methylaminobutyl)-fortimicin B are among the most potent derivatives synthesized. nih.gov Conversely, creating 4-N-aminoacyl derivatives of Fortimicin E, a related minor metabolite, resulted in compounds with only weak antimicrobial activity. nih.gov

2-Substitution: Modifications at the 2-position of the fortamine ring have also been investigated. The synthesis of 2-substituted fortimicins has been achieved through methods like the ring-opening of 2-deoxy-1,2-epimino-2-epi-fortimicin B. jst.go.jpjst.go.jp The nature of the substituent at this position can influence the molecule's interaction with the bacterial target and its susceptibility to inactivating enzymes.

Table 1: Impact of Specific Substitutions on the Antibacterial Activity of Fortimicin B Analogues
ModificationDerivativeEffect on Antibacterial ActivityReference
3-O-Demethylation3-O-demethylfortimicin AAppreciably higher activity, especially against P. aeruginosa nih.gov
4-N-Substitution4-N-(4-amino-2-hydroxybutyl)-fortimicin BHigh potency; presence of hydrophilic groups is key nih.gov
4-N-(2-Aminoethyl)-fortimicin BHigh potency
4-N-Acylation4-N-aminoacylfortimicins EWeak antimicrobial activity nih.gov

Stereochemical Implications for Antimicrobial Efficacy, with Specific Reference to 1-D-2-D-Fortimicin B

The stereochemistry of the fortimicin molecule is fundamental to its biological function. Inverting the stereochemistry at specific carbon atoms can have profound effects on antimicrobial efficacy, often by altering the molecule's shape and its ability to resist bacterial inactivating enzymes. nih.gov

The preparation of diastereomeric fortimicins, such as 1,2-di-epi-fortimicins A and B, has been a subject of study. nih.gov These stereoisomers, which differ in the spatial orientation of substituents at the C-1 and C-2 positions of the fortamine ring, provide valuable information on the stereochemical requirements for activity. The synthesis of these "epi" isomers often involves complex chemical pathways, including the formation and opening of epoxide intermediates. nih.gov The in vitro antibacterial activities of these diastereomers are then compared to the parent compounds to assess the impact of the stereochemical changes. While specific data for a compound explicitly named "1-D-2-D-Fortimicin B" is not detailed in the available literature, the synthesis of 1,2-di-epi-fortimicin B demonstrates the exploration of stereoisomers in this class. The altered stereochemistry in such molecules can lead to reduced binding to the ribosomal target or, conversely, could confer resistance to enzymatic inactivation, potentially leading to a different spectrum of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fortimicin B Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This method is pivotal in modern drug design for predicting the activity of novel molecules and optimizing lead compounds. nih.gov

For Fortimicin B derivatives, a QSAR model would be developed by:

Data Collection: Compiling a dataset of Fortimicin B analogues with their experimentally measured antimicrobial activities (e.g., Minimum Inhibitory Concentrations, MICs).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. mdpi.com

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a model that correlates the descriptors with the observed biological activity. mdpi.commdpi.com

Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

While specific, published QSAR models dedicated exclusively to Fortimicin B derivatives are not prominently available, the principles of QSAR are directly applicable. Such a model could identify the key structural features—for example, the optimal size and polarity of the 4-N substituent or the electronic properties of the fortamine ring—that govern the antibacterial potency. The resulting QSAR equation would allow researchers to virtually screen new, unsynthesized Fortimicin B derivatives, prioritizing those with the highest predicted activity for synthesis and testing, thereby streamlining the drug discovery process.

Preclinical Efficacy and Biological Activity in in Vitro Systems

Antimicrobial Spectrum Against Clinically Relevant Bacterial Pathogens

The antimicrobial spectrum of a compound describes its activity against a range of bacterial species. Aminoglycoside antibiotics, including Fortimicin (B10828623) B derivatives, are generally known for their activity against both Gram-positive and Gram-negative bacteria ontosight.aiasm.org. However, specific data detailing the spectrum of 1-Deamino-2-deoxyfortimicin B against clinically relevant pathogens was not found in the provided search results. Studies have mentioned the preparation and testing of 1-deamino-2-deoxyfortimicins epdf.pubnih.gov, but specific findings regarding their spectrum are not detailed in the snippets.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

MIC and MBC values are crucial quantitative measures of a compound's antibacterial potency. They represent the lowest concentration that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacterial inoculum (MBC), respectively bmglabtech.comnelsonlabs.com. While studies have indicated that Fortimicin B derivatives have been prepared and tested for antibacterial activities epdf.pubnih.gov, specific MIC and MBC values for 1-Deamino-2-deoxyfortimicin B against various bacterial pathogens were not detailed in the search results.

Efficacy Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Bacterial Isolates

The emergence of antibiotic resistance necessitates the evaluation of new compounds against MDR and XDR strains nih.govantimicrobianos.com.armedintensiva.org. Aminoglycosides are often explored for their potential in this area. However, specific in vitro data demonstrating the efficacy of 1-Deamino-2-deoxyfortimicin B against MDR or XDR bacterial isolates was not found in the provided search results.

Assessment of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

Investigating the interactions of a compound with other antibiotics can reveal potential combination therapies that enhance efficacy or overcome resistance nih.gov. While the general concept of drug synergy and antagonism is well-established nih.gov, no specific studies detailing synergistic or antagonistic interactions involving 1-Deamino-2-deoxyfortimicin B with other antimicrobial agents were found in the provided search results.

Inhibition of Bacterial Biofilm Formation and Eradication Studies

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antimicrobial agents nih.govfrontiersin.org. Research into compounds that can inhibit biofilm formation or eradicate established biofilms is ongoing nih.govmdpi.commdpi.com. However, specific studies or data concerning the activity of 1-Deamino-2-deoxyfortimicin B in inhibiting bacterial biofilm formation or eradicating existing biofilms were not found in the provided search results.

Preclinical Efficacy in in Vivo Animal Models

Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems:

Correlation of In Vitro Activity with In Vivo Efficacy:While Fortimicin (B10828623) A is noted for potent antibacterial effects both in vitro and in vivoresearchgate.netrsc.org, a direct correlation for Fortimicin B is not detailed in the retrieved information. Fortimicin B is generally described as less active than Fortimicin Aresearchgate.netrsc.orgasm.organd inactive against P. aeruginosaasm.org.

Compound Name List:

Fortimicin B

Mechanisms of Bacterial Resistance to Fortimicin B and Aminoglycosides

Enzymatic Modification of Aminoglycosides

The most prevalent mechanism of acquired resistance to aminoglycosides is their enzymatic modification by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.govjlabphy.org These enzymes are often encoded by genes located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their rapid spread among bacterial populations. mdpi.commdpi.com AMEs inactivate aminoglycosides by covalently attaching a chemical group, which hinders the drug's ability to bind to its ribosomal target. nih.govresearchgate.net There are three main classes of AMEs based on the type of chemical modification they catalyze. mdpi.comresearchgate.net

Aminoglycoside Acetyltransferases (AAC)

Aminoglycoside acetyltransferases (AACs) are enzymes that inactivate aminoglycosides by transferring an acetyl group from acetyl-CoA to one of the amino groups on the antibiotic molecule. frontiersin.orgmcmaster.ca This acetylation prevents the aminoglycoside from binding effectively to the 30S ribosomal subunit, thereby rendering it ineffective. nih.gov

The AAC(6') subfamily of enzymes is particularly significant in clinical settings, responsible for resistance to a wide array of aminoglycosides, including amikacin (B45834), kanamycin (B1662678), and tobramycin. mdpi.comasm.org For instance, the AAC(6')-Ib enzyme is a common cause of amikacin resistance in Gram-negative bacteria. mdpi.com Some AAC enzymes can even confer resistance to different classes of antibiotics, such as the AAC(6')-Ib-cr variant, which can acetylate the fluoroquinolone ciprofloxacin. frontiersin.org

Fortimicin (B10828623) B, lacking a 6'-amino group, is not a substrate for AAC(6') enzymes. However, it is susceptible to inactivation by AAC(3) enzymes, which acetylate the 3-amino group. nih.govasm.org

Table 1: Examples of Aminoglycoside Acetyltransferases (AACs) and their Substrates

Enzyme Common Substrates
AAC(3)-I Gentamicin (B1671437), Tobramycin, Netilmicin
AAC(6')-Ib Amikacin, Kanamycin, Tobramycin, Netilmicin
AAC(6')-Ie/APH(2")-Ia Kanamycin, Neomycin, Tobramycin
AAC(6')-Im Kanamycin, Neomycin

This table provides a summary of common AAC enzymes and some of the aminoglycosides they are known to inactivate.

Aminoglycoside Phosphotransferases (APH)

Aminoglycoside phosphotransferases (APHs) inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comnih.gov This phosphorylation event sterically hinders the binding of the aminoglycoside to its ribosomal target. nih.gov

Different APH enzymes exhibit specificity for different hydroxyl groups on the aminoglycoside structure. For example, APH(3') enzymes phosphorylate the 3'-hydroxyl group, a common mechanism of resistance to kanamycin and neomycin. nih.govresearchgate.net The bifunctional enzyme AAC(6')-APH(2") possesses both acetyltransferase and phosphotransferase activities, conferring broad resistance to many clinically important aminoglycosides. mdpi.com

Fortimicin B is structurally distinct from many other aminoglycosides and lacks the 3'-hydroxyl group, making it inherently resistant to APH(3') enzymes. nih.govasm.org

Table 2: Examples of Aminoglycoside Phosphotransferases (APHs) and their Substrates

Enzyme Common Substrates
APH(3')-Ia Kanamycin, Neomycin
APH(3')-IIa Kanamycin, Neomycin, Gentamicin
APH(3')-IIIa Amikacin, Kanamycin, Neomycin
APH(2")-Ia Gentamicin, Tobramycin, Kanamycin

This table summarizes key APH enzymes and some of the aminoglycosides they inactivate.

Aminoglycoside Nucleotidyltransferases (ANT)

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring an adenylyl group (AMP) from ATP to a hydroxyl group on the antibiotic. mdpi.comfrontiersin.org This modification also prevents the drug from binding to the ribosome. frontiersin.org

ANTs are classified based on the position of the hydroxyl group they modify. For instance, ANT(2") enzymes are a significant cause of resistance to gentamicin and tobramycin. mdpi.commednexus.org ANT(4') enzymes can inactivate amikacin and tobramycin. mdpi.com A notable example is ANT(3")(9), which confers high-level resistance to streptomycin (B1217042) and spectinomycin. frontiersin.org

Due to its unique structure, Fortimicin B is not susceptible to inactivation by ANT(2") and ANT(4') enzymes. nih.govasm.org

Table 3: Examples of Aminoglycoside Nucleotidyltransferases (ANTs) and their Substrates

Enzyme Common Substrates
ANT(2")-Ia Gentamicin, Tobramycin, Kanamycin
ANT(4')-Ia Amikacin, Tobramycin, Kanamycin
ANT(3")-Ia Streptomycin, Spectinomycin
AadA33 Spectinomycin, Streptomycin

This table highlights important ANT enzymes and the aminoglycosides they are known to modify.

Ribosomal Target Site Modification

Another significant mechanism of bacterial resistance to aminoglycosides involves alterations to the antibiotic's target, the 16S rRNA within the 30S ribosomal subunit. nih.gov These modifications prevent or reduce the binding affinity of the aminoglycoside, allowing protein synthesis to proceed despite the presence of the drug.

16S rRNA Methylation Mediated by Ribosome Methyltransferases (e.g., FmrO)

A clinically important mechanism of high-level aminoglycoside resistance is the methylation of specific nucleotides in the 16S rRNA, catalyzed by 16S rRNA methyltransferases. mednexus.orgnih.gov These enzymes are often acquired by pathogenic bacteria on mobile genetic elements. nih.gov

One of the most well-characterized families of these enzymes is the N7-G1405 methyltransferases, which methylate the N7 position of guanine (B1146940) at position 1405 (in E. coli numbering) of the 16S rRNA. asm.orgpnas.org This modification confers broad-spectrum resistance to 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, including gentamicin and tobramycin, as well as to fortimicin. asm.orgnih.gov

The fmrO gene, originally identified in the fortimicin-producing organism Micromonospora olivasterospora, encodes a 16S rRNA methyltransferase that provides self-resistance to the producer. nih.govmicrobiologyresearch.org This enzyme has been shown to confer resistance to fortimicin A, kanamycin, and gentamicin. microbiologyresearch.org The acquisition of similar methyltransferase genes by pathogenic bacteria represents a serious clinical threat, as it can lead to resistance against a wide range of aminoglycosides. asm.org

Another class of methyltransferases modifies the N1 position of adenine (B156593) at position 1408 (A1408) of the 16S rRNA. asm.orgoup.com This methylation also leads to high-level resistance to several aminoglycosides.

Table 4: Key 16S rRNA Methyltransferases and their Target Sites

Enzyme Family Target Nucleotide Aminoglycosides Affected
N7-G1405 Methyltransferases (e.g., ArmA, RmtF) G1405 4,6-disubstituted 2-deoxystreptamines, Fortimicin
N1-A1408 Methyltransferases A1408 Kanamycin, Apramycin, Tobramycin
FmrO G1405 (presumed) Fortimicin A, Kanamycin, Gentamicin

This table outlines the primary 16S rRNA methyltransferase families, their specific nucleotide targets, and the aminoglycosides to which they confer resistance.

Mutations in Ribosomal RNA or Ribosomal Proteins

While less common than enzymatic modification or methylation, mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins can also lead to aminoglycoside resistance. nih.govasm.org These mutations are often rare because alterations to the essential machinery of protein synthesis can be detrimental to the bacterium. mednexus.org

Mutations in the rrs gene, which codes for 16S rRNA, can alter the aminoglycoside binding site. For example, the A1408G mutation disrupts a crucial hydrogen bond interaction with 2-deoxystreptamine aminoglycosides, leading to resistance. mednexus.orgnih.gov

Mutations in genes encoding ribosomal proteins, such as S12 (rpsL), can also confer resistance, particularly to streptomycin. asm.org These mutations can affect the structure of the ribosome and its interaction with aminoglycosides. For instance, specific amino acid substitutions in the S12 protein can lead to high levels of streptomycin resistance. asm.orgasm.org

Table 5: Examples of Ribosomal Mutations Conferring Aminoglycoside Resistance

Gene Mutation Associated Resistance
rrs (16S rRNA) A1408G Kanamycin, Gentamicin
rrs (16S rRNA) C1402T Aminoglycosides
rrs (16S rRNA) G1484T Aminoglycosides
rpsL (S12 protein) K88R, K88E Streptomycin

This table provides examples of specific mutations in ribosomal components and the aminoglycoside resistance they confer.

Reduced Intracellular Accumulation

A significant mechanism of bacterial resistance to aminoglycosides, including Fortimicin B, involves the reduced intracellular accumulation of the antibiotic. asm.org This strategy prevents the drug from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. nih.gov Bacteria can achieve this reduction through two primary methods: actively pumping the antibiotic out of the cell or by decreasing the permeability of the bacterial cell envelope, thus limiting the drug's entry. asm.orgnih.gov Reduced drug uptake is a clinically significant resistance mechanism, particularly in species like Pseudomonas, as it can affect all aminoglycosides and result in a stable, moderate level of resistance. nih.gov The process of aminoglycoside transport across the inner membrane is an energy-dependent process, and interference with this transport is a key aspect of resistance. asm.orgucl.ac.be

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins embedded in the bacterial membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell's interior. mdpi.comsrce.hr This action lowers the intracellular concentration of the antibiotic, preventing it from reaching its target. microbialcell.com The overexpression of these pumps is a major contributor to multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. mdpi.commicrobialcell.com Several superfamilies of efflux pumps are involved in aminoglycoside resistance. frontiersin.org

Resistance-Nodulation-Cell Division (RND) Superfamily: This is a prominent family, particularly in Gram-negative bacteria. mdpi.com RND pumps, such as the well-studied AcrAB-TolC in E. coli and MexXY-OprM in P. aeruginosa, are known to confer resistance to aminoglycosides. mdpi.commednexus.org The MexXY-OprM system, in particular, is a common mediator of aminoglycoside resistance. mednexus.org

Major Facilitator Superfamily (MFS): MFS transporters, like the MdfA protein in E. coli, have been shown to actively efflux certain aminoglycosides. nih.gov

Multidrug and Toxic Compound Extrusion (MATE) Family: In bacteria such as S. enterica, the MATE-type efflux pump MdtK is responsible for extruding drugs like aminoglycosides. mdpi.com

Small Multidrug Resistance (SMR) Superfamily: This family of transporters also contributes to the efflux of noxious compounds, utilizing the proton motive force as an energy source. frontiersin.org

ATP-Binding Cassette (ABC) Superfamily: These pumps use the energy from ATP hydrolysis to transport substrates across the cell membrane. frontiersin.org

The expression of these efflux pump genes can be increased in response to antibiotic exposure, leading to acquired resistance. jidc.orgoup.com The presence of multiple efflux pump systems with broad substrate specificities is a key reason for the development of cross-resistance to different classes of antibiotics, including beta-lactams, fluoroquinolones, and aminoglycosides. jidc.org

Table 1: Major Efflux Pump Families Involved in Aminoglycoside Resistance

Superfamily Examples Organism Examples Energy Source
Resistance-Nodulation-Cell Division (RND) AdeABC, AcrAB-TolC, MexXY-OprM mdpi.com A. baumannii, E. coli, P. aeruginosa mdpi.com Proton Motive Force frontiersin.org
Major Facilitator Superfamily (MFS) MdfA, EmrAB nih.govmdpi.com E. coli, S. enterica nih.govmdpi.com Proton Motive Force frontiersin.org
Multidrug and Toxic Compound Extrusion (MATE) MdtK mdpi.com S. enterica mdpi.com Proton Motive Force frontiersin.org
Small Multidrug Resistance (SMR) EmrE frontiersin.org E. coli frontiersin.org Proton Motive Force frontiersin.org
ATP-Binding Cassette (ABC) Vga(A)LC, PatA/B frontiersin.orgmdpi.com A. pittii, S. pneumoniae frontiersin.orgmdpi.com ATP Hydrolysis frontiersin.org

Alterations in Outer Membrane Permeability and Porin Expression

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, regulating the influx of substances into the cell. ijrpr.com Small, hydrophilic molecules like some antibiotics cross this barrier through water-filled channels called porins. biorxiv.orgnih.gov Bacteria can develop resistance by modifying these porin channels to diminish antibiotic uptake. umn.edu This can be achieved through several mechanisms:

Reduced Expression of Porins: A common strategy is the downregulation or complete loss of major porins, such as OmpF and OmpC in E. coli. nih.govasm.org This reduces the number of channels available for antibiotics to enter the periplasmic space, thereby decreasing their intracellular concentration. umn.edu Porin-deficient mutants often show increased resistance to various antibiotics. asm.org

Mutations in Porin Channels: Specific mutations within the porin proteins can alter the size or charge of the channel, restricting the passage of antibiotics without necessarily stopping the transport of essential nutrients. nih.gov

Shift in Porin Type: Bacteria may shift the balance of porin expression, for example, by replacing a larger, more permeable porin (like OmpF) with a smaller, less permeable one (like OmpC), which can reduce the uptake of certain antibiotics. asm.org

While aminoglycosides are generally considered to utilize a self-promoted uptake pathway by disrupting the outer membrane, studies have also demonstrated that they can diffuse through porin channels. ijrpr.combiorxiv.orgasm.org For instance, recent research has shown the transport of kanamycin through OmpF and OmpC porins in E. coli. biorxiv.orgnih.gov Therefore, alterations in porin expression can contribute to aminoglycoside resistance, often in conjunction with other mechanisms like efflux pumps. mdpi.com The synergistic effect of fortimicin with other antibiotics like meropenem (B701) is thought to arise from its ability to permeabilize the outer bacterial membrane, which enhances the penetration of the partner drug. researchgate.netnih.gov

Development and Spread of Resistance Genes and Mobile Genetic Elements

The acquisition and dissemination of antibiotic resistance genes are largely driven by mobile genetic elements (MGEs). mdpi.com These are segments of DNA that can move within a genome or be transferred between different bacteria through a process called horizontal gene transfer. dovepress.com This is the primary cause for the rapid spread of resistance among various bacterial species. nih.gov MGEs, including plasmids, transposons, and integrons, frequently carry genes that confer resistance to multiple classes of antibiotics, including aminoglycosides. srce.hrmdpi.comfrontiersin.org

Plasmids: These are self-replicating, extrachromosomal DNA molecules that often harbor a variety of resistance genes. frontiersin.org Incompatibility group (Inc) plasmids, such as IncF and IncN, are frequently associated with the dissemination of aminoglycoside-modifying enzyme genes in Enterobacteriaceae. frontiersin.org

Transposons: Also known as "jumping genes," transposons can move from one location to another within the host's DNA, such as from a plasmid to the chromosome. frontiersin.org For example, the transposon TnaphA6, carrying the aphA6 aminoglycoside resistance gene, has been identified on plasmids in Acinetobacter baumannii. frontiersin.orgnih.gov

Integrons: These genetic elements are capable of capturing and expressing gene cassettes, which often contain antibiotic resistance determinants. srce.hr Class 1 integrons are particularly significant in the spread of genes encoding aminoglycoside-modifying enzymes among clinical isolates. frontiersin.orgnih.gov

In the case of fortimicin, resistance genes (fmr) have been identified in the antibiotic-producing organisms themselves. microbiologyresearch.org These genes can be classified into different types based on their resistance profiles and DNA homology. For example, the fmrO gene from the fortimicin producer Micromonospora olivasterospora confers resistance to Fortimicin A, kanamycin, and gentamicin, but not neomycin. microbiologyresearch.orgnih.gov The presence of these genes on MGEs facilitates their spread to pathogenic bacteria, contributing to the emergence of clinical resistance. mdpi.comfrontiersin.org

Fortimicin B's Resistance Profile Against Common Aminoglycoside Modifying Enzymes

The most widespread mechanism of resistance to aminoglycosides is their inactivation by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes chemically alter the antibiotic molecule, preventing it from binding to the ribosome. mednexus.org Fortimicin, however, is known to be resistant to modification by a number of common AMEs due to its unique structure. nih.govasm.org

Fortimicins lack the functional groups at positions that are typically targeted by enzymes like aminoglycoside phosphotransferases (e.g., APH(3')) and some aminoglycoside nucleotidyltransferases (e.g., ANT(2''), ANT(4')). asm.org This inherent structural feature makes them poor substrates for these particular AMEs.

However, fortimicin is not immune to all enzymatic modification. The primary enzymes that can inactivate fortimicin are certain aminoglycoside acetyltransferases (AACs).

AAC(6') Enzymes: Studies have shown differing activities of AAC(6') variants against fortimicin. The AAC(6')-Ie enzyme, part of the bifunctional AAC(6')-Ie/APH(2")-Ia, can confer significant resistance to fortimicin. microbialcell.commicrobialcell.com In contrast, its close homolog, the monofunctional AAC(6')-Im, fails to provide resistance to fortimicin, even though it is more effective against other 4,6-disubstituted aminoglycosides. microbialcell.commicrobialcell.com This difference is attributed to how fortimicin binds within the active site of each enzyme. microbialcell.com

AAC(3) Enzymes: Fortimicin remains susceptible to inactivation by various AAC(3) enzymes. asm.org

Table 2: Susceptibility of Fortimicin to Inactivation by Select Aminoglycoside-Modifying Enzymes (AMEs)

Enzyme Class Specific Enzyme Example Effect on Fortimicin Reference(s)
Aminoglycoside Acetyltransferases (AAC) AAC(6')-Ie Confers Resistance microbialcell.com, microbialcell.com
AAC(6')-Im No Resistance Conferred microbialcell.com, microbialcell.com
AAC(3) Confers Resistance asm.org
Aminoglycoside Phosphotransferases (APH) APH(3') No Resistance Conferred asm.org
Aminoglycoside Nucleotidyltransferases (ANT) ANT(2'') No Resistance Conferred asm.org
ANT(4') No Resistance Conferred asm.org

Advanced Analytical Methodologies for Fortimicin B Research

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fortimicin (B10828623) B due to its ability to separate complex mixtures and its adaptability to various detection methods. Its application ranges from the resolution of stereoisomers to the precise quantification in biological samples.

Chiral HPLC for Resolution of Fortimicin B Epimers

The structural complexity of Fortimicin B and its biosynthetic congeners often involves the presence of epimers, which are stereoisomers that differ at only one chiral center. Separating these closely related compounds requires specialized chromatographic approaches. Research has demonstrated the effectiveness of chiral stationary phases for resolving such mixtures. Specifically, a macrocyclic glycopeptide (teicoplanin)-bonded chiral column has been successfully employed to separately resolve epimeric mixtures, including those containing Fortimicin B (FOR-B), FOR-KH, and FOR-KR nih.govresearchgate.net. While epimers are diastereomers and can sometimes be resolved on standard reversed-phase columns (e.g., C18), the use of chiral columns offers enhanced selectivity for these separations chromforum.org. The development of methods utilizing chiral chromatography is crucial for understanding the precise stereochemistry of Fortimicin B and its related compounds, particularly in studies involving biosynthesis and structure-activity relationships.

Method Development for Quantitative Analysis of Fortimicin B in Biological Matrices

Quantitative analysis of Fortimicin B in biological matrices, such as fermentation broths or potentially biological fluids, requires sensitive and selective methods. HPLC coupled with various detectors, including UV, fluorescence, or mass spectrometry, is commonly utilized. For instance, in the analysis of Fortimicin A (FOR-A) in culture broth, an HPLC method reported a limit of quantification (LOQ) of approximately 1.6 ng/mL nih.gov. This method also demonstrated robust performance with an average recovery rate of 93.6% and high precision, with intra- and inter-day precisions below 5%, and accuracy ranging from 87.1% to 94.2% nih.gov.

General bioanalytical methods for aminoglycosides, including Fortimicin B, often involve sample preparation steps such as protein precipitation, solid-phase extraction (SPE), or solvent extraction to remove interfering substances from complex matrices like serum or plasma sav.sk. Reversed-phase liquid chromatography (RPLC) is a frequently employed mode for the separation of these polar compounds, often requiring derivatization for sensitive detection with UV or fluorescence detectors, although direct detection methods are also being developed sav.sknih.govcapes.gov.br. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers superior sensitivity and specificity for quantitative analysis and confirmation nih.govresearchgate.net. For example, a hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) has been developed for the sensitive determination of various aminoglycosides, demonstrating good performance characteristics for accuracy and precision waters.com.

Table 1: Quantitative Analysis Parameters for Fortimicin B (and related compounds)

ParameterValueMatrix/ContextReference
LOQ (FOR-A)~1.6 ng/mLCulture broth nih.gov
Average Recovery93.6%Culture broth nih.gov
Intra-day Precision<5%Culture broth nih.gov
Inter-day Precision<5%Culture broth nih.gov
Accuracy87.1% - 94.2%Culture broth nih.gov
HPLC ModeReversed-Phase (RPLC)Biological samples nih.gov
Chiral Column ExampleTeicoplanin-bondedEpimer separation nih.govresearchgate.net

Electrospray Ionization (ESI) Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS) and utilizing electrospray ionization (ESI), is indispensable for the identification and structural characterization of Fortimicin B and its related compounds. Tandem mass spectrometry (MS/MS) further enhances specificity and provides detailed structural information through fragmentation analysis.

Metabolite Profiling of Fortimicin B Biosynthetic Congeners

LC-ESI-MS/MS has been instrumental in profiling the diverse array of biosynthetic congeners produced during the fermentation of Micromonospora olivasterospora nih.govresearchgate.netresearchgate.net. This technique allows for the simultaneous characterization and semi-quantification of structurally similar compounds, including various Fortimicin (FOR) analogues. Studies have identified up to ten natural FOR pseudodisaccharide analogues, such as FOR-A, FOR-B, DCM, FOR-KH, FOR-KR, FOR-KK1, FOR-AP, FOR-KL1, FOR-AO, and FOR-FU-10, in fermentation broths nih.gov.

MS/MS analysis, often employing Selected Reaction Monitoring (SRM) mode, uses specific precursor-to-product ion transitions to detect and quantify these compounds. For example, characteristic transitions for several fortimicin congeners have been reported:

FOR-FU-10: m/z 341.3 > 145.1 jmb.or.krjmb.or.kr

FOR-AO: m/z 354.3 > 145.1 jmb.or.krjmb.or.kr

FOR-KL1: m/z 353.3 > 144.1 jmb.or.krjmb.or.kr

FOR-KK1: m/z 367.3 > 158.1 jmb.or.krjmb.or.kr

FOR-AP: m/z 335.3 > 126.1 jmb.or.krjmb.or.kr

FOR-B (or FOR-KH or FOR-KR): m/z 349.3 > 126.1 jmb.or.krjmb.or.kr

FOR-A: m/z 406.3 > 126.1 jmb.or.krjmb.or.kr

DCM: m/z 433.3 > 126.1 jmb.or.krjmb.or.kr

Furthermore, a potential new metabolite, tentatively identified as 3-O-methyl-FOR-KK1, was detected with a protonated molecular ion [M+H]+ at m/z 381.3 jmb.or.kr. The development of such analytical procedures is crucial for understanding the complex biosynthetic pathways of these antibiotics and for the potential engineering of strains to produce novel compounds.

Table 2: Characteristic MS/MS Transitions for Fortimicin Congeners

Fortimicin CongenerPrecursor Ion (m/z)Product Ion (m/z)Reference
FOR-FU-10341.3145.1 jmb.or.krjmb.or.kr
FOR-AO354.3145.1 jmb.or.krjmb.or.kr
FOR-KL1353.3144.1 jmb.or.krjmb.or.kr
FOR-KK1367.3158.1 jmb.or.krjmb.or.kr
FOR-AP335.3126.1 jmb.or.krjmb.or.kr
FOR-B / FOR-KH / FOR-KR349.3126.1 jmb.or.krjmb.or.kr
FOR-A406.3126.1 jmb.or.krjmb.or.kr
DCM433.3126.1 jmb.or.krjmb.or.kr
3-O-methyl-FOR-KK1 (proposed)381.3 ([M+H]+)- jmb.or.kr

Structural Characterization of Novel Fortimicin B Derivatives

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and MS/MS, plays a vital role in the structural elucidation of novel Fortimicin B derivatives and related compounds. Studies have determined the structures of Fortimicins A and B using a combination of mass spectra, NMR, and chemical degradations jst.go.jpnih.gov. The fragmentation patterns obtained from MS/MS experiments provide critical information about the molecular architecture, allowing for the identification of functional groups and the connectivity of the sugar and cyclitol moieties waters.comjmb.or.kr. For instance, the analysis of AES-Fortimicin B, a semisynthetic derivative, involves detailed mass spectral analysis to confirm its modified structure ontosight.ai. The ability of MS/MS to fragment precursor ions into characteristic product ions is essential for confirming the identity and structure of unknown or modified compounds within the Fortimicin family.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structures of molecules, including their conformations in solution. For Fortimicin B, NMR has been crucial in understanding its structural features and how these relate to its biological activity.

Advanced NMR experiments, such as H,H-COSY, H,H-ROESY, H,C-HSQC, and H,C-HMBC, are employed to assign all resonances and provide comprehensive structural information, including stereochemistry jmb.or.krbeilstein-journals.org. These techniques allow researchers to map out the spatial proximity of atoms and protons, thereby defining bond connectivities and conformational states beilstein-journals.orgcopernicus.org. Such detailed structural and conformational analyses are fundamental for understanding the mechanism of action of Fortimicin B and for the rational design of new derivatives with potentially improved properties.

Table 3: NMR Techniques and Applications in Fortimicin B Research

NMR Technique(s)ApplicationReference
PMR, CMRStructural elucidation of Fortimicins A and B jst.go.jp
1H NMR, 13C NMRStructural determination of Fortimicins C, D, and KE; Conformational analysis jmb.or.krjst.go.jp
H,H-COSY, H,H-ROESY, H,C-HSQC, H,C-HMBCDetailed structural assignments, conformational analysis, spatial proximity mapping jmb.or.krbeilstein-journals.org
Nuclear Overhauser Effect (NOE)Confirmation of relative orientation of rings, conformational analysis nih.govcopernicus.org
Analysis of J couplings and chemical shiftsConformational analysis, understanding flexibility/rigidity beilstein-journals.orgcopernicus.org

Compound List

Fortimicin B

Fortimicin A

Fortimicin C

Fortimicin D

Fortimicin KE

AES-Fortimicin B (4-N-(2-Aminoethanesulfonyl)fortimicin B)

3-O-Demethylfortimicin B

3-O-Demethyl-2,3-di-epi-Fortimicin B

FOR-A

FOR-B

FOR-KH

FOR-KR

DCM (Dactimicin)

FOR-KK1

FOR-AP

FOR-KL1

FOR-AO

FOR-FU-10

3-O-methyl-FOR-KK1

Biotechnological Production and Strain Improvement Strategies

Optimization of Fermentation Media and Bioprocess Parameters

Optimizing fermentation media and bioprocess parameters is a cornerstone for achieving high titres and efficient production of Fortimicin (B10828623) B. This involves systematically adjusting variables such as initial pH, temperature, incubation time, aeration, agitation, and the composition of nutrient media.

Studies focusing on Micromonospora olivasterospora for Fortimicin A (a closely related and often co-produced fortimicin) production have demonstrated significant yield improvements through meticulous optimization. For instance, one study identified specific optimal conditions that led to a substantial increase in production.

Table 1: Optimized Fermentation Parameters for Fortimicin A Production

ParameterOptimal ValueResulting Yield IncreaseSource
Initial pH6.3810.5-fold researchgate.net
Incubation Temperature30 °C10.5-fold researchgate.net
Incubation Time6 days10.5-fold researchgate.net
CaCO₃ Concentration5.3%10.5-fold researchgate.net
Agitation Speed200 rpm10.5-fold researchgate.net

Furthermore, the choice of fermentation medium plays a critical role. Different media formulations, such as aminoglycoside production medium, yeast extract-malt extract, and M65 production medium, have been evaluated, with the aminoglycoside production medium yielding the highest specific productivity researchgate.net. General principles of fermentation optimization highlight that the ideal parameters for microbial growth may not always align with those that maximize secondary metabolite production, necessitating tailored approaches isomerase.commdpi.com. For example, optimizing carbon and nitrogen sources, mineral salts, and vitamins is essential, as these components directly influence metabolic pathways leading to antibiotic synthesis mdpi.comnih.gov.

Directed Evolution and Classical Mutagenesis for Strain Improvement

Strain improvement through directed evolution and classical mutagenesis remains a vital strategy for enhancing the production of secondary metabolites like Fortimicin B. These methods involve inducing genetic variation in the producing microorganisms and selecting for variants with superior production capabilities.

Classical mutagenesis, often employing chemical mutagens or UV irradiation, can generate random mutations throughout the genome. Subsequent screening and selection processes can identify strains with amplified antibiotic production streptomyces.org.uk. While specific examples for Fortimicin B are not detailed in the provided snippets, this approach has historically been successful for many antibiotic-producing actinomycetes.

Directed evolution, a more targeted approach, involves cycles of mutation and selection under specific environmental pressures to guide the evolution of improved traits. This could involve exposing Micromonospora strains to varying nutrient conditions or metabolic inhibitors to select for enhanced Fortimicin B producers.

The study of blocked mutants in the fortimicin biosynthesis pathway has been instrumental in elucidating the biosynthetic route psu.edu. This implies that understanding mutant phenotypes can guide strain improvement efforts, potentially by identifying genes or pathways that, when altered, lead to increased precursor availability or more efficient product formation. Gene amplification has also been identified as a mechanism for increasing antibiotic productivity in other actinomycetes academicjournals.org.

Genetic Engineering Approaches for Enhanced Fortimicin B Yields

Genetic engineering offers precise methods to manipulate the biosynthesis of Fortimicin B. The identification and characterization of the fortimicin biosynthesis gene cluster have provided a foundation for these approaches psu.edunih.govgoogle.comnih.gov.

Research has successfully cloned seven genes responsible for fortimicin A (astromicin) biosynthesis from Micromonospora olivasterospora using a self-cloning system nih.gov. This system has proven practical for Micromonospora and allows for the complementation of production-deficient mutants, indicating its utility for genetic manipulation nih.gov.

Pathway engineering, a key genetic engineering strategy, involves modifying genes within the biosynthetic pathway to increase flux towards Fortimicin B. This can include:

Gene Knockouts: Inactivating genes involved in competing metabolic pathways or those that degrade Fortimicin B.

Gene Overexpression: Increasing the expression of genes encoding rate-limiting enzymes in the Fortimicin B biosynthetic pathway.

Heterologous Expression: Transferring the entire biosynthetic gene cluster or specific genes into a more amenable host organism.

Combinatorial biosynthesis, which leverages pathway engineering, aims to generate novel antibiotic derivatives by assembling or modifying biosynthetic gene clusters researchgate.netnih.gov. This approach could be applied to Fortimicin B to create analogues with improved properties or higher yields. Understanding the specific roles of genes within the fortimicin cluster, such as those involved in glycosylation, amination, and methylation, is crucial for targeted genetic modifications psu.edunih.govjst.go.jp.

Chemoenzymatic Synthesis for Modular Production of Fortimicin B Analogues

While biotechnological production focuses on microbial fermentation, chemoenzymatic synthesis offers an alternative or complementary approach, particularly for generating analogues or specific molecular fragments of Fortimicin B. This strategy combines the specificity of enzymes with the versatility of chemical synthesis.

The total synthesis of Fortimicin B has been achieved, showcasing the complexity of its stereochemistry and the potential for modular construction nih.gov. This synthesis involved enantioselective reactions for key fragments, such as the fortamine and 6-epi-purpurosamine B moieties, and stereoselective construction of the α-glycosidic bond using gold(I)-catalyzed glycosylation nih.gov. Such methods, while complex, highlight the feasibility of building Fortimicin B or its derivatives through a combination of chemical and enzymatic steps.

Research has also explored the use of biocatalysis and chemical approaches in tandem for the synthesis of related aminoglycoside structures researchgate.netcore.ac.ukgoogle.com. This modular strategy can be beneficial for producing specific analogues that may exhibit enhanced biological activity or improved pharmacokinetic properties, thereby expanding the therapeutic potential of the fortimicin class.

Compound List

1-D-2-D-Fortimicin B

Fortimicin A (FTM-A)

Fortimicin B

Fortimicin C

Fortimicin D

Fortimicin KE

Astromicin

Future Research Trajectories and Preclinical Development Prospects

Rational Design and Synthesis of Next-Generation Fortimicin (B10828623) B Analogues

The rational design of novel Fortimicin B analogues is a key strategy to enhance its therapeutic potential. researchgate.netrsc.org Modern synthetic chemistry provides the tools to create "neoglycosides," which are new or modified aminoglycosides designed to evade bacterial resistance mechanisms while retaining or improving their ability to inhibit protein synthesis. nih.gov The enantioselective total synthesis of Fortimicin B has been achieved, providing an efficient platform for future investigations into its structure-activity relationships and the generation of diverse analogues. researchgate.net

A primary driver of aminoglycoside resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which renders the drug unable to bind to its ribosomal target. nih.govnih.gov A major future research trajectory involves the synthesis of Fortimicin B analogues that are poor substrates for these enzymes.

Key strategies include:

Structural Modification: Introducing chemical modifications at the sites typically targeted by AMEs (e.g., specific amino or hydroxyl groups) can sterically hinder enzyme binding and prevent inactivation. For instance, the formimidoyl group in the related compound dactimicin (B1669753) confers greater resistance to aminoglycoside 3-acetyltransferase, a strategy that could be explored for Fortimicin B analogues. nih.gov

AME Inhibitors: An alternative approach is the development of specific inhibitors of AMEs. These could be co-administered with Fortimicin B analogues to protect them from enzymatic degradation, thereby restoring their activity against resistant strains. nih.govnih.gov

Targeting Permeability Mutants: While Fortimicin A is resistant to most AMEs, it is likely not active against bacteria with reduced cell wall permeability. nih.gov Designing analogues with enhanced uptake mechanisms could overcome this form of resistance.

While the Fortimicin class has a broad spectrum of activity, it is notably weaker against certain pathogens like Pseudomonas aeruginosa. nih.govnih.gov A significant goal for preclinical development is the creation of analogues with an expanded and more potent antimicrobial spectrum.

Approaches to achieve this include:

Targeted Chemical Modifications: Altering the peripheral substituents on the Fortimicin B scaffold can influence its interaction with the bacterial cell envelope and its ribosomal binding site. The synthesis of a series of derivatives with varied side chains could lead to the discovery of compounds with improved activity against problematic Gram-negative bacteria. mdpi.com

Improving Bacterial Uptake: Modifications designed to increase the positive charge or alter the hydrophilicity of the molecule could enhance its passage through the outer membrane of Gram-negative bacteria.

Broad-Spectrum Activity: Research aims to develop analogues that exhibit potent and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.gov

Exploration of Novel Biological Activities Beyond Antimicrobial Action (e.g., anti-virulence, immunomodulatory)

Modern antibiotic research is expanding beyond direct bactericidal or bacteriostatic action to include compounds that can disarm pathogens or modulate the host's immune response. While research on Fortimicin B has focused on its antimicrobial properties, a promising future direction is the exploration of other potential biological activities.

Future research could investigate:

Anti-virulence Properties: Screening Fortimicin B analogues for their ability to inhibit bacterial virulence factors, such as toxin production, biofilm formation, or quorum sensing. This approach would not kill the bacteria directly but would render them less harmful to the host.

Immunomodulatory Effects: Assessing whether Fortimicin B derivatives can modulate the host's immune response to an infection. Some antimicrobial agents have been found to have secondary anti-inflammatory or immune-stimulating effects that can contribute to clearing an infection. The discovery of novel bioactive molecules from natural sources often reveals unexpected therapeutic properties. biotech-asia.org

Investigations into Synergistic Combinations with Non-Aminoglycoside Antibiotics

Combination therapy is a cornerstone strategy for treating severe infections and overcoming antibiotic resistance. ftloscience.comnih.gov Aminoglycosides have a well-documented history of synergistic activity with other classes of antibiotics, particularly β-lactams. mdpi.com This synergy often arises because the cell wall damage caused by β-lactams facilitates the uptake of the aminoglycoside into the bacterial cell. mdpi.com

Fortimicin has demonstrated synergistic activity with penicillin against enterococci. nih.govjst.go.jp Future preclinical studies should systematically investigate the synergistic potential of Fortimicin B analogues with a broad range of non-aminoglycoside antibiotics.

Antibiotic ClassPotential Mechanism of Synergy with Fortimicin BTarget Pathogens for Investigation
β-Lactams (e.g., Carbapenems, Cephalosporins) Inhibition of cell wall synthesis enhances uptake of Fortimicin B.Multidrug-resistant P. aeruginosa, Acinetobacter spp., and carbapenemase-producing Enterobacteriaceae. nih.gov
Glycopeptides (e.g., Vancomycin) Similar to β-lactams, cell wall disruption facilitates aminoglycoside entry.Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE).
Fluoroquinolones Dual mechanisms of action (protein and DNA synthesis inhibition) can prevent the emergence of resistance.Gram-negative bacteria. nih.gov
Colistin Increases permeability of the bacterial outer membrane, allowing better access for Fortimicin B.Multidrug-resistant Gram-negative bacteria. nih.govdovepress.com
Fosfomycin Cell wall synthesis inhibition may enhance Fortimicin B activity.Carbapenem-resistant E. coli. dovepress.com

These investigations would likely employ checkerboard and time-kill assays to quantify the synergistic interactions against clinically relevant, multidrug-resistant isolates. science.govresearchgate.net

Application of Fortimicin B Analogues in Veterinary Medicine or Agricultural Settings (Preclinical)

The use of antibiotics is crucial for maintaining the health and welfare of animals. woah.orgumn.edu Various classes of aminoglycosides are already employed in veterinary medicine. veterinariadigital.com Given that Fortimicins have been reported to have lower inherent toxicity compared to common aminoglycosides, their analogues represent a potentially safer and more effective option for veterinary applications. researchgate.netresearchgate.net

Preclinical research in this area would involve:

In Vitro Susceptibility Testing: Evaluating the activity of new Fortimicin B analogues against a panel of common veterinary pathogens.

Animal Infection Models: Assessing the efficacy of promising analogues in treating infections in relevant animal models, such as respiratory infections in cattle or swine, or soft tissue infections in companion animals.

Targeted Indications: Investigating use for specific veterinary challenges, such as treating mastitis in dairy cattle or infections caused by Rhodococcus equi in foals. woah.org

The development of Fortimicin B analogues for veterinary use would need to adhere to prudent use principles to minimize the risk of resistance development, as outlined by organizations like the European Medicines Agency. europa.eu

Advanced Mechanistic Studies on Ribosomal Binding and Conformational Dynamics

A deeper understanding of how Fortimicin B interacts with its target, the bacterial ribosome, is fundamental to the rational design of improved analogues. Early studies showed that both Fortimicin A and B inhibit the dissociation of 70S ribosomes into their subunits. nih.gov However, unlike Fortimicin A, Fortimicin B did not induce misreading of the genetic code, suggesting a distinct mechanism of action. nih.gov Furthermore, neither compound could displace other common aminoglycosides, indicating a different binding interaction. nih.gov

Future research should employ high-resolution structural biology techniques to elucidate the precise molecular details of this interaction.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques can provide detailed, three-dimensional structures of Fortimicin B bound to the bacterial 70S ribosome. researchgate.net This would reveal the specific nucleotides and ribosomal proteins involved in binding and explain the observed differences in activity between Fortimicin A and B.

Computational Modeling: Molecular dynamics simulations can complement structural data by providing insights into the conformational dynamics of the ribosome upon drug binding. researchgate.net This can help predict how modifications to the Fortimicin B structure might alter binding affinity and efficacy.

These advanced mechanistic studies will provide an atomic-level blueprint for designing next-generation analogues with optimized ribosomal binding and enhanced antibacterial activity.

Concluding Remarks

Summary of Key Research Findings on 1-D-2-D-Fortimicin B and the Fortimicin (B10828623) Class

The fortimicin class of antibiotics represents a unique group within the broader aminoglycoside family, distinguished by their pseudodisaccharide structure containing a fortamine moiety in place of the typical 2-deoxystreptamine (B1221613) ring found in conventional aminoglycosides like gentamicin (B1671437) and tobramycin. nih.govnih.gov This structural variance is central to their biological activity and resistance profile. Fortimicins are naturally produced by actinomycetes, such as Micromonospora sp. and Streptomyces sannanensis. nih.govnih.gov

Research has primarily focused on Fortimicin A and Fortimicin B. Fortimicin A is generally the more potent of the two, demonstrating significant in vitro antimicrobial activity against a range of bacteria. nih.gov It functions in a manner characteristic of aminoglycosides by inhibiting bacterial protein synthesis and inducing misreading of mRNA. nih.gov In contrast, early research indicated that Fortimicin B had minimal effect on protein polymerization or misreading in vitro. nih.gov

A pivotal characteristic of the fortimicin class is its efficacy against bacterial strains that have developed resistance to other aminoglycosides. nih.govjst.go.jp Fortimicin A has shown excellent activity against gentamicin-resistant Gram-negative bacilli. nih.govjst.go.jp This ability to evade common resistance mechanisms is a key driver of continued interest in this class of compounds. nih.gov The unique structure of fortimicins makes them less susceptible to modification by certain aminoglycoside-modifying enzymes (AMEs) that inactivate other members of the class. nih.gov

Recent advancements have included the successful enantioselective total synthesis of Fortimicin B. researcher.liferesearchgate.netresearchgate.net This is a significant milestone, as it not only confirms the compound's structure but also provides a robust chemical platform for generating novel derivatives and analogues. researchgate.net Such synthetic pathways are crucial for conducting detailed structure-activity relationship (SAR) studies to optimize potency and reduce toxicity. researchgate.net Furthermore, studies have demonstrated that fortimicins can act synergistically with other classes of antibiotics, such as β-lactams, to combat multidrug-resistant (MDR) pathogens like Pseudomonas aeruginosa. nih.gov

Notably, fortimicins are reported to exhibit lower levels of ototoxicity and nephrotoxicity, the dose-limiting side effects commonly associated with traditional aminoglycosides. researcher.liferesearchgate.net This improved safety profile, combined with their potent activity against resistant strains, positions the fortimicin scaffold as a promising template for next-generation antibiotic development. researcher.liferesearchgate.net

Table 1: Comparative Activity of Fortimicin A Against Aminoglycoside-Resistant Gram-Negative Bacilli

AntibioticConcentration (mcg/ml)Percentage of Strains Inhibited
Fortimicin A 6.292.6%
Amikacin (B45834) 6.290.5%
Gentamicin 6.223.2%
Tobramycin 6.28.4%
Data sourced from a study on 95 naturally occurring, primarily gentamicin-resistant, Gram-negative bacilli isolates. nih.govjst.go.jp

Unaddressed Research Questions and Future Directions for the Field

Despite the promising attributes of the fortimicin class, several critical research questions remain unanswered, pointing toward clear future directions for the field.

A primary gap is the incomplete understanding of the precise molecular interactions between fortimicins and the bacterial ribosome. While it is known that Fortimicin A inhibits protein synthesis, the specific binding determinants within the ribosomal RNA (rRNA) that differ from those of deoxystreptamine-containing aminoglycosides are not fully elucidated. nih.gov Further structural biology studies, such as co-crystallization of fortimicin analogues with the ribosome, are needed to map these interactions. This knowledge would be invaluable for the rational design of new derivatives with enhanced target affinity and specificity.

Another significant area for future investigation is the full spectrum of bacterial resistance mechanisms against fortimicins. While they are known to evade some common AMEs, the potential for bacteria to develop novel resistance mechanisms—such as target-site mutations in the 16S rRNA, enzymatic modification by undiscovered AMEs, or upregulation of efflux pumps—remains a concern. nih.govnih.govmdpi.com Comprehensive resistome analysis of pan-drug resistant isolates and long-term surveillance studies are necessary to anticipate and counteract emerging resistance. nih.gov

The recent total synthesis of Fortimicin B opens the door for extensive medicinal chemistry efforts. researcher.liferesearchgate.net Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the fortamine and sugar moieties to identify the key functional groups responsible for antibacterial activity and ribosomal binding.

Structure-Toxicity Relationship (STR) Studies: Investigating which structural modifications can further decrease the inherent ototoxicity and nephrotoxicity of the aminoglycoside scaffold.

Development of Novel Hybrids: Creating hybrid molecules that combine the fortimicin scaffold with other pharmacophores to enhance potency or broaden the spectrum of activity. researchgate.net

Finally, while in vitro data is encouraging, there is a need for more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of lead fortimicin compounds in animal infection models. These studies are essential to translate the promise of this antibiotic class from the laboratory to potential clinical applications.

Table 2: Key Areas for Future Fortimicin Research

Research AreaKey ObjectivesPotential Impact
Structural Biology Determine the high-resolution structure of fortimicins bound to the bacterial ribosome.Enable rational design of more potent and selective antibiotics.
Resistance Mechanisms Identify and characterize novel enzymatic and mutational resistance pathways.Inform the development of next-generation fortimicins that can overcome future resistance.
Medicinal Chemistry Synthesize and screen a library of fortimicin analogues to optimize activity and safety.Produce clinical candidates with improved therapeutic profiles.
In Vivo Studies Evaluate the efficacy and safety of lead compounds in relevant animal models of infection.Provide the necessary data to advance compounds into clinical trials.

Broader Implications for Aminoglycoside Drug Discovery and Development

The study of the fortimicin class holds significant implications for the broader field of aminoglycoside drug discovery and the fight against antimicrobial resistance. For decades, the clinical utility of aminoglycosides has been hampered by toxicity and evolving bacterial resistance. nih.govmdpi.com The fortimicins serve as a compelling proof-of-concept that the aminoglycoside scaffold can be successfully re-engineered to address these long-standing challenges.

First, the fortimicins demonstrate that modifying the central aminocyclitol ring—from deoxystreptamine to fortamine—is a viable strategy for evading established resistance mechanisms. nih.gov This encourages researchers to explore other novel cyclitol cores and non-traditional aminoglycoside structures, moving beyond simple modifications of existing drugs like amikacin or gentamicin. mdpi.com This shift in focus could revitalize the aminoglycoside pipeline, leading to the discovery of entirely new subclasses with distinct resistance profiles.

Second, the lower toxicity profile associated with fortimicins suggests that the molecular features responsible for ototoxicity and nephrotoxicity can be separated from those required for antibacterial activity. researcher.liferesearchgate.net This finding challenges the long-held assumption that toxicity is an inseparable part of this antibiotic class. It fuels hope that highly potent and safe aminoglycosides can be developed through targeted chemical synthesis, potentially expanding their clinical use to a wider range of infections and patient populations. nih.gov

Finally, the synergistic activity observed between fortimicins and other antibiotic classes, like β-lactams, underscores the importance of combination therapy in the modern era of multidrug resistance. nih.gov The development of novel aminoglycosides like the fortimicins could provide new, effective partners for existing antibiotics, revitalizing their utility and offering new strategies to treat the most difficult infections. nih.gov This approach aligns with the global need for innovative treatment regimens that can preserve the efficacy of our limited antibiotic arsenal.

Q & A

Q. How should supplementary materials be structured to comply with journal requirements when reporting 1-D-2-D-Fortimicin B data?

  • Answer : Include raw spectroscopic scans, chromatograms, and strain metadata in separate files. Label files numerically (e.g., SI_01_NMR.pdf) and reference them in-text (e.g., "See SI_03 for HPLC gradients"). Adhere to word limits for main-text experimental details .

Q. What steps ensure reproducibility when replicating 1-D-2-D-Fortimicin B purification from historical protocols?

  • Answer : Specify resin lot numbers, solvent suppliers, and ambient conditions (e.g., "room temperature" defined as 25°C ± 2°C). Use internal standards (e.g., deuterated solvents for NMR) and validate yields across three independent replicates .

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